Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to 4-Aminomethyl Analog
The target compound possesses a significantly higher molecular weight (MW) and a more sterically demanding amine component compared to the 4-aminomethyl analog. This directly impacts key drug-likeness parameters. The increased MW (337.05 vs. 280.95 g/mol) and the presence of the quaternary carbon in the side chain are predictive of altered LogP and reduced aqueous solubility . The structural difference is quantifiable by the number of heavy atoms (13 vs. 11) and rotatable bonds (3 vs. 2), which influence ligand efficiency metrics during hit-to-lead optimization .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 337.05 g/mol |
| Comparator Or Baseline | 4-(aminomethyl)-2,6-dibromophenol: 280.95 g/mol |
| Quantified Difference | ΔMW = +56.10 g/mol (20% increase) |
| Conditions | Calculated from respective molecular formulas (C11H15Br2NO vs. C7H7Br2NO) |
Why This Matters
The significant increase in molecular weight and steric bulk is a primary driver for differentiation in target binding, metabolic stability, and solubility profiles, making generic interchange of these building blocks scientifically invalid for SAR studies.
